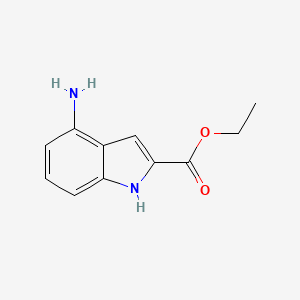

Ethyl 4-amino-1H-indole-2-carboxylate

Descripción general

Descripción

Ethyl 4-amino-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are important molecules in cell biology and have various biologically vital properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-nitro-1H-indole-2-carboxylic acid with ethyl alcohol in the presence of a catalyst to form ethyl 4-nitro-1H-indole-2-carboxylate. This intermediate is then reduced using a suitable reducing agent, such as palladium on carbon (Pd/C) and hydrogen gas, to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-amino-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in the precursor can be reduced to form the amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or other reducing agents like sodium borohydride (NaBH₄) can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the amino group or the indole ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

2.1 Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including ethyl 4-amino-1H-indole-2-carboxylate, as inhibitors of HIV integrase, an essential enzyme for the viral replication cycle. Research indicates that modifications to the indole structure can enhance binding affinity and inhibitory potency against integrase. For instance, derivatives with specific substitutions at the C3 position have shown improved activity, with IC50 values indicating effective inhibition at low concentrations .

2.2 Anti-inflammatory Properties

Indole derivatives have been investigated for their anti-inflammatory effects. This compound has shown promise in modulating immune responses, specifically through the regulation of T helper cells and interleukin production, which are crucial for inflammatory processes . This suggests potential applications in treating inflammatory diseases.

2.3 Anticancer Activity

The compound has also been studied for its anticancer properties. Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival . this compound's structural features may contribute to its effectiveness as an anticancer agent.

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations to yield new derivatives with enhanced biological activities. For example, alkylation reactions have been successfully employed to modify the nitrogen atom in the indole structure, leading to a range of functionalized indoles that exhibit diverse pharmacological properties .

Case Studies

Mecanismo De Acción

The mechanism of action of ethyl 4-amino-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to different biological effects. The amino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparación Con Compuestos Similares

Ethyl 4-amino-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 1H-indole-2-carboxylate: Lacks the amino group at the 4-position, resulting in different chemical reactivity and biological activity.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.

4-Amino-1H-indole-2-carboxylic acid: The carboxylic acid group instead of the ester group can lead to different chemical properties and applications.

Actividad Biológica

Ethyl 4-amino-1H-indole-2-carboxylate is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical properties, and potential therapeutic applications.

Biological Activity Overview

This compound exhibits a range of biological activities due to its structural characteristics. Its interactions with various biological targets lead to significant effects on cellular processes and pathways.

The compound primarily acts through:

- Receptor Binding : this compound binds to multiple receptors, influencing signaling pathways critical for cellular function.

- Enzyme Interaction : It has been shown to inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical reactions within cells.

- Gene Expression Modulation : The compound can affect gene expression, impacting cellular metabolism and signaling.

Biochemical Pathways

This compound influences several biochemical pathways:

- Cell Signaling : It modulates kinase activity, which is crucial for various signaling cascades.

- Cellular Metabolism : The compound's interaction with metabolic enzymes can lead to altered energy production and utilization within cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values ranging from 7 to 20 µM. These findings indicate its potential as a therapeutic agent in cancer treatment .

Antibacterial Activity

This compound has also shown promising antibacterial properties:

- Minimum Inhibitory Concentration (MIC) : In studies against pathogens like Staphylococcus aureus and Escherichia coli, the MIC values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In experimental models, it reduced inflammation markers significantly compared to controls .

Case Study 1: Anticancer Efficacy

A study conducted on human leukemia cell lines demonstrated that this compound effectively induced apoptosis. The treatment resulted in a significant increase in lactate dehydrogenase (LDH) levels, indicating cytotoxicity and cell death at higher concentrations .

Case Study 2: Antibacterial Activity Assessment

In a comparative study with traditional antibiotics, this compound showed inhibition zones of up to 30 mm against tested bacterial strains. This suggests that the compound could serve as an alternative or adjunctive treatment in bacterial infections .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | IC50/MIC Values |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cells | 7 - 20 µM |

| Antibacterial | Inhibition of bacterial growth | MIC comparable to ceftriaxone |

| Anti-inflammatory | Reduced IL-6 and TNF-α levels | Significant reduction |

Table 2: Comparison with Other Indole Derivatives

| Compound Name | Anticancer Activity (IC50) | Antibacterial Activity (MIC) |

|---|---|---|

| This compound | 7 - 20 µM | Comparable to standard antibiotics |

| Other Indole Derivative A | 10 - 25 µM | Higher MIC |

| Other Indole Derivative B | 5 - 15 µM | Lower MIC |

Propiedades

IUPAC Name |

ethyl 4-amino-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIAPNZOZNVGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.